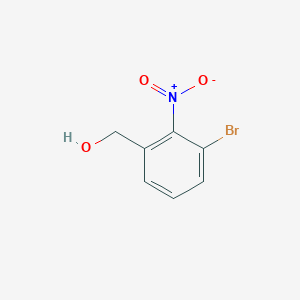

(3-Bromo-2-nitrophenyl)methanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

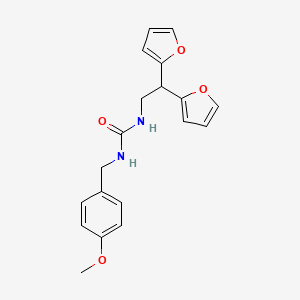

(3-Bromo-2-nitrophenyl)methanol is a chemical compound with the CAS Number: 1261475-45-9 . It has a molecular weight of 232.03 and its IUPAC name is this compound . The compound is usually stored in a dry environment at 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H6BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 . This code provides a unique representation of the molecular structure of the compound.Physical and Chemical Properties Analysis

The physical form of this compound is either solid or liquid . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density were not found in the web search results.科学的研究の応用

Determination of Bronopol and Its Degradation Products

Bronopol, a compound related through its bromo-nitro functional group arrangement, is extensively used as an antimicrobial agent. A study developed a method using high-performance liquid chromatography (HPLC) for the determination of bronopol and its degradation products in various products, highlighting the importance of stability and degradation pathways in pharmaceutical and cosmetic applications (Wang, Provan, & Helliwell, 2002).

Transmission of Substituent Effects

Research exploring the transmission of substituent effects in thiophen systems, including studies on compounds like 3-bromo-2-nitro-4-X-thiophens, can provide insights into how substituent properties affect chemical reactivity and stability. Such studies are crucial for understanding molecular behavior in organic synthesis and designing compounds with desired chemical properties (Spinelli, Guanti, & Dell'erba, 1972).

Degradation Rate of Bronopol

Investigations into the degradation of bronopol assess how factors like chemical composition and physical conditions influence the stability and degradation rate of this compound. Such studies are pivotal for ensuring the efficacy and safety of preservatives in cosmetic products, potentially paralleling research interests for compounds like (3-Bromo-2-nitrophenyl)methanol in terms of stability and degradation (Matczuk, Obarski, & Mojski, 2012).

Nucleophilic Substitution in Five-Membered Rings

Research on the influence of steric interactions in the reaction area on activation by a nitro-group in five-membered rings, including thiophen derivatives, underscores the complexity of nucleophilic substitution reactions. These studies contribute to a deeper understanding of how different functional groups and their positions affect chemical reactivity, which is relevant for synthesizing and manipulating compounds like this compound (Spinelli & Consiglio, 1975).

Safety and Hazards

The safety information for (3-Bromo-2-nitrophenyl)methanol indicates that it has the GHS07 pictogram . The hazard statements include H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

作用機序

Target of Action

Many aromatic compounds, like indole derivatives, have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Mode of Action

The mode of action of such compounds often involves interactions with these targets, leading to changes in cellular processes .

Biochemical Pathways

These compounds can affect various biochemical pathways, leading to diverse biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Result of Action

The molecular and cellular effects of a compound’s action can vary widely depending on the specific targets and pathways it affects .

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence a compound’s action, efficacy, and stability .

生化学分析

Biochemical Properties

It is known that similar compounds, such as indole derivatives, have diverse biological activities . They can interact with multiple receptors and participate in various biochemical reactions .

Cellular Effects

Compounds with similar structures have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that benzylic halides, which are structurally similar to this compound, typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Temporal Effects in Laboratory Settings

It is known that this compound is stable under normal temperatures and pressures .

Metabolic Pathways

Similar compounds, such as indole derivatives, are known to participate in various metabolic pathways .

特性

IUPAC Name |

(3-bromo-2-nitrophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO3/c8-6-3-1-2-5(4-10)7(6)9(11)12/h1-3,10H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGVQNXRJFYFTDX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)[N+](=O)[O-])CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde oxime](/img/structure/B2704708.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(1H-pyrazolo[3,4-d]pyrimidin-4-ylsulfanyl)acetamide](/img/structure/B2704712.png)

![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)methanamine;hydrochloride](/img/structure/B2704715.png)

![2-Benzyl-1,5-dimethyl-1,2,3,4-tetrahydropyrazolo[5',1':2,3]pyrimido[4,5-c]pyridazine-7-carbonitrile](/img/structure/B2704718.png)

![(2S)-N-benzyl-2-[[3,5-bis(trifluoromethyl)phenyl]carbamothioylamino]-3,3-dimethylbutanamide](/img/structure/B2704719.png)

![1-(4-Fluorophenyl)-3-[4-(trifluoromethyl)anilino]-1-propanone](/img/structure/B2704720.png)

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2704726.png)

![3-{[2-(2,5-Dimethoxyphenyl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}benzonitrile](/img/structure/B2704727.png)